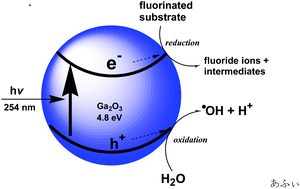Photoassisted defluorination of fluorinated substrates and pharmaceuticals by a wide bandgap metal oxide in aqueous media
Photochemical & Photobiological Sciences Pub Date: 2012-11-26 DOI: 10.1039/C2PP25358E
Abstract
Persistent fluorinated substances, such as the fluorine-bearing pharmaceutical drugs Fluoxetine (FLX; Prozac) and Fluvoxamine maleate (FOM) together with several other substrates (fluorobenzoic acid and fluoroaliphatic model compounds), were photochemically defluorinated and degraded under UVC illumination in relatively good yields in the presence of a wide band gap metal oxide (β-Ga2O3) in heterogeneous aqueous media. The formation of fluoride ions increased with increasing illumination time under an inert nitrogen atmosphere, the transformation of the aromatic moiety was slower under these conditions, but nonetheless it did occur. The optimal amount of β-Ga2O3 loading for defluorination was 50 mg in aqueous media (0.10 mM, 100 mL); the optimal pH to defluorinate FLX was pH 6. Platinization (1 wt%) of the gallium oxide particles enhanced defluorination under an inert nitrogen atmosphere, but was decreased under an oxygen atmosphere; however, in the latter case the degradation of the substrates was facilitated as witnessed by loss of the aromatic moiety. The Ames test on the intermediate products from the photodegradation of FLX and 4-(trifluoromethyl)benzoic acid after long illumination times revealed that none were mutagenic.

Recommended Literature
- [1] Brief survey on organometalated antibacterial drugs and metal-based materials with antibacterial activity
- [2] Boosting electrocatalytic oxygen evolution activity of bimetallic CoFe selenite by exposing specific crystal facets†
- [3] Bent-core compounds with two branched chains: evidence of a new dark conglomerate mesophase†
- [4] Ca- and Sr-tetrafluoroisophthalates: mechanochemical synthesis, characterization, and ab initio structure determination†
- [5] CaF2 and CaF2:Ln3+ (Ln = Er, Nd, Yb) hierarchical nanoflowers: hydrothermal synthesis and luminescent properties
- [6] Book reviews
- [7] BSA blocking in enzyme-linked immunosorbent assays is a non-mandatory step: a perspective study on mechanism of BSA blocking in common ELISA protocols†
- [8] Brønsted acid-promoted thiazole synthesis under metal-free conditions using sulfur powder as the sulfur source†
- [9] Characterisation of gold catalysts
- [10] Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†









